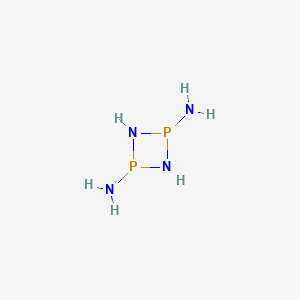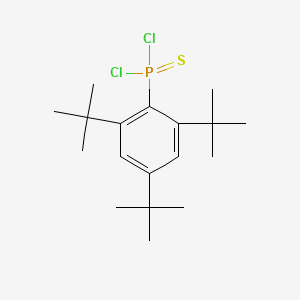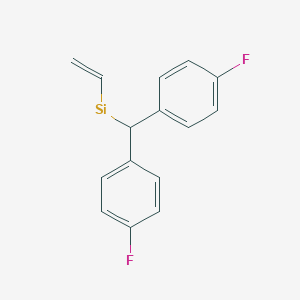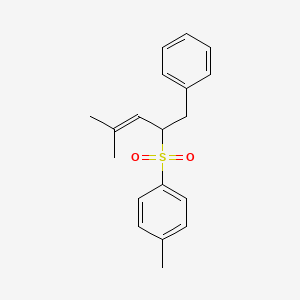
1-Methyl-4-(4-methyl-1-phenylpent-3-ene-2-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(4-methyl-1-phenylpent-3-ene-2-sulfonyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a methyl group and a sulfonyl group attached to a pentene chain. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-methyl-1-phenylpent-3-ene-2-sulfonyl)benzene can be achieved through a multi-step process involving several key reactions:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with 4-methyl-1-phenylpent-3-ene using a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the pentene chain onto the benzene ring.
Sulfonation: The alkylated benzene is then subjected to sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonyl group onto the pentene chain.
Methylation: Finally, the compound is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methyl group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-methyl-1-phenylpent-3-ene-2-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfonic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products Formed
Oxidation: Sulfonic acids, ketones.
Reduction: Sulfides, thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-Methyl-4-(4-methyl-1-phenylpent-3-ene-2-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-methyl-1-phenylpent-3-ene-2-sulfonyl)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The sulfonyl group can participate in nucleophilic or electrophilic reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Toluene: A simple methyl-substituted benzene.
Benzene Sulfonic Acid: A benzene ring with a sulfonic acid group.
Styrene: A benzene ring with an ethylene group.
Uniqueness
1-Methyl-4-(4-methyl-1-phenylpent-3-ene-2-sulfonyl)benzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties
Properties
CAS No. |
84319-91-5 |
|---|---|
Molecular Formula |
C19H22O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-methyl-4-(4-methyl-1-phenylpent-3-en-2-yl)sulfonylbenzene |
InChI |
InChI=1S/C19H22O2S/c1-15(2)13-19(14-17-7-5-4-6-8-17)22(20,21)18-11-9-16(3)10-12-18/h4-13,19H,14H2,1-3H3 |
InChI Key |
QFROPVRODKOHHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


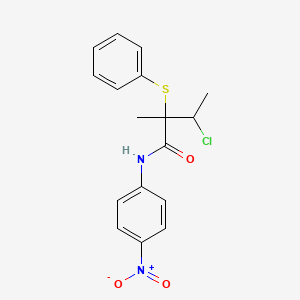

![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
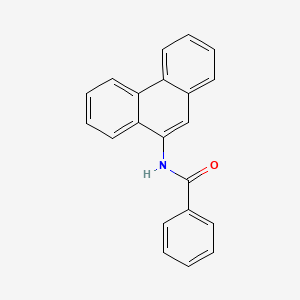
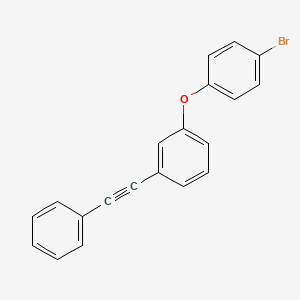
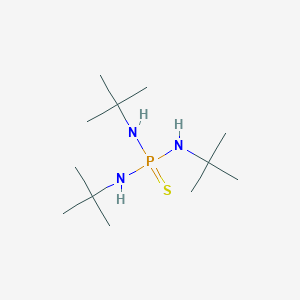
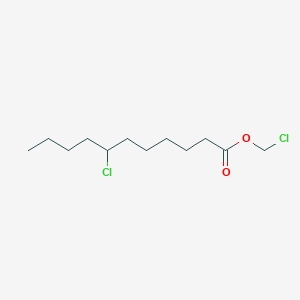

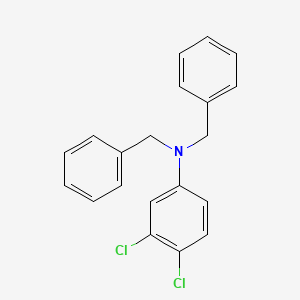
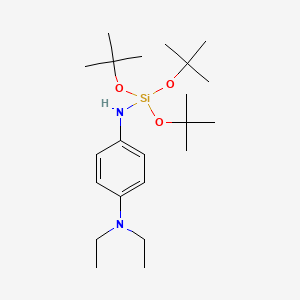
![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)
